molecular formula C12H8O2 B013756 naphthalene-2,3-dicarbaldehyde CAS No. 7149-49-7

naphthalene-2,3-dicarbaldehyde

Cat. No.: B013756
CAS No.: 7149-49-7
M. Wt: 184.19 g/mol
InChI Key: ZIPLKLQPLOWLTM-UHFFFAOYSA-N
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Description

Naphthalene-2,3-dialdehyde is an aromatic dialdehyde compound with the molecular formula C10H6(CHO)2. It is known for its unique chemical properties, particularly its ability to form fluorescent derivatives when reacted with primary amines in the presence of excess cyanide or thiol . This compound is essentially nonfluorescent until it undergoes such reactions, making it valuable in various scientific applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2,3-dialdehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene derivatives. For instance, naphthalene-2,3-dimethanol can be oxidized using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield naphthalene-2,3-dialdehyde .

Industrial Production Methods: In industrial settings, the production of naphthalene-2,3-dialdehyde may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,3-dialdehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like PCC or MnO2 in an appropriate solvent.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Primary amines in the presence of excess cyanide or thiol.

Major Products:

    Oxidation: Naphthalene-2,3-dicarboxylic acid.

    Reduction: Naphthalene-2,3-dimethanol.

    Substitution: Fluorescent isoindole derivatives.

Scientific Research Applications

Naphthalene-2,3-dialdehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Naphthalene-2,3-dialdehyde is unique due to its specific reactivity with primary amines to form fluorescent derivatives. Similar compounds include:

    Naphthalene-1,2-dialdehyde: Another dialdehyde with similar reactivity but different positional isomerism.

    Naphthalene-2,6-dialdehyde: Differing in the position of the aldehyde groups, leading to different chemical properties and applications.

Naphthalene-2,3-dialdehyde stands out due to its high fluorescence quantum yield and rapid reaction rate, making it a preferred choice for fluorescence-based assays .

Properties

IUPAC Name

naphthalene-2,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLKLQPLOWLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221710
Record name 2,3-Naphthalenedicarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-49-7
Record name 2,3-Naphthalenedicarboxaldehyde
Source ChemIDplus
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Record name 2,3-Naphthalenedicarboxaldehyde
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72106
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Naphthalenedicarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Naphthalenedialdehyde [Fluorimetric reagent for primary Amines]
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Record name 2,3-NAPHTHALENEDICARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: NDA reacts rapidly with GSH and its precursor, gamma-glutamylcysteine, under physiological conditions to form highly fluorescent derivatives. [] This reaction doesn't require additional nucleophiles like cyanide ions, unlike some other derivatization reactions with NDA. [] This characteristic fluorescence allows for sensitive detection and quantification of GSH in biological samples, even at the single-cell level, using techniques like fluorescence microscopy and capillary electrophoresis. [, ]

ANone:

  • Spectroscopic Data:
    • NDA derivatives, particularly with primary amines like amino acids, exhibit strong fluorescence. [, ]
    • The NDA-GSH derivative has excitation and emission maxima around 472 nm and 528 nm, respectively, making it compatible with instrumentation optimized for fluorescein. []
    • The NDA-homocysteine derivative shows strong UV absorption at 331 nm. []

A: NDA exists in solution as an equilibrium of different forms: dialdehydic, monohydrated acyclic, and cyclic hemiacetal. [] In aqueous solutions, the cyclic hemiacetal form dominates (around 85%). [] Dehydration to the dialdehyde and monohydrate forms is catalyzed by both acids and bases. [] NDA is less strongly hydrated than its analog, orthophthalaldehyde (OPA). []

A: While NDA is primarily known as a derivatization reagent, its reactivity with cyanide ions under specific conditions leads to a unique oxidative self-condensation product. [] This reaction highlights the importance of carefully controlling reaction conditions when using NDA, especially in the presence of cyanide.

ANone: While the provided research does not delve into computational studies on NDA specifically, its structure and reactivity make it amenable to various computational chemistry approaches.

ANone: Absolutely. Techniques like density functional theory (DFT) could be used to investigate the electronic structure and spectroscopic properties of NDA and its derivatives. Molecular docking simulations could be employed to explore its interactions with enzymes like glutathione S-transferase, while molecular dynamics simulations could provide insights into the behavior of NDA-derivatized molecules in different environments. QSAR models could be developed to predict the fluorescence properties of NDA derivatives based on their chemical structure, aiding in the design of new probes.

A: While specific data on NDA's stability isn't provided in the research, it's known that the stability of nitrile oxides, which can be synthesized from NDA, is temperature-dependent. [] This suggests that NDA storage conditions, particularly temperature, could affect its long-term stability.

A: Fluorescence detection, often coupled with separation techniques like high-performance liquid chromatography (HPLC) [, , ] and capillary electrophoresis (CE) [, , , ], is widely employed for analyzing NDA derivatives. This is due to the high sensitivity of fluorescence detection and the ability of these techniques to separate complex mixtures. For example, NDA derivatization combined with HPLC and fluorescence detection has been used to quantify histamine in human immunoglobulin preparations. [] Additionally, laser desorption/ionization mass spectrometry (LDI-MS) has shown promise for detecting NDA-derivatized homocysteine. []

A: The use of NDA as a fluorogenic reagent for primary amines, particularly amino acids, emerged in the latter half of the 20th century. [] Since then, its applications have expanded to various fields, including bioanalytical chemistry, cell biology, and even environmental monitoring. [, , ] The development of more sensitive analytical techniques like HPLC and CE coupled with fluorescence detection has further propelled the use of NDA in these areas.

A: NDA's versatility bridges chemistry, biology, and analytical sciences. Its application in quantifying glutathione in single cells [, , ] exemplifies its use in understanding fundamental cellular processes. Simultaneously, its use in detecting cyanide in environmental samples like cigarette smoke [] and drinking water [] highlights its relevance to environmental health and toxicology.

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